molecular formula C7H9NO B14880329 5-Azaspiro[2.5]oct-7-en-6-one

5-Azaspiro[2.5]oct-7-en-6-one

Cat. No.: B14880329
M. Wt: 123.15 g/mol
InChI Key: XDRXKJPQOFIQOA-UHFFFAOYSA-N
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Description

5-Azaspiro[25]oct-7-en-6-one is a heterocyclic compound featuring a spirocyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.5]oct-7-en-6-one typically involves the reaction of an isatin derivative with a cyclic amine. This process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.5]oct-7-en-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

5-Azaspiro[2.5]oct-7-en-6-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biocatalysis to synthesize biologically active molecules, such as isoprenoids and polyketides.

    Medicine: Its structural features make it a valuable intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties are exploited in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.5]oct-7-en-6-one involves its interaction with specific molecular targets and pathways. The compound acts as a selective electrophilic aminating agent for nucleophiles, including nitrogen, sulfur, carbon, and oxygen atoms. This reactivity allows it to participate in various biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.5]octan-6-one: This compound shares a similar spirocyclic structure but lacks the double bond present in 5-Azaspiro[2.5]oct-7-en-6-one.

    6-Azaspiro[2.5]octane hydrochloride: Another related compound with a similar core structure but different functional groups.

Uniqueness

This compound is unique due to its specific spirocyclic structure with a double bond, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

5-azaspiro[2.5]oct-7-en-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-6-1-2-7(3-4-7)5-8-6/h1-2H,3-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRXKJPQOFIQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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